4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole
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Overview
Description
4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group, a methyl group, and a methylsulfanylphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Attachment of the Methylsulfanylphenyl Group: This step involves the substitution of a suitable phenyl derivative with a methylsulfanyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro- or tetrahydro-oxazole derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alcohols; solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro-oxazole, tetrahydro-oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Another compound with a chloromethyl group and a similar oxazole ring structure.
4-Chloromethyl-5-methyl-2-phenyl-oxazole: Similar structure but lacks the methylsulfanyl group.
Uniqueness
4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-8-11(7-13)14-12(15-8)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIOOGPUXMLIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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